2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organic compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound, featuring a boron atom within a dioxaborolane ring, makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing precursors. One common method is the reaction of pinacol with boron trihalides or boronic acids under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Scientific Research Applications
2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs, which have shown potential in cancer treatment.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism by which 2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are present in many biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Isopropenylboronic acid pinacol ester
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
Uniqueness
The uniqueness of 2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific structural features, which include a cyclohexylidene group and a dioxaborolane ring. These features confer unique reactivity and stability, making it a valuable reagent in various chemical transformations and applications .
Properties
Molecular Formula |
C15H27BO2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-[(Z)-(3,3-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-13(2)9-7-8-12(10-13)11-16-17-14(3,4)15(5,6)18-16/h11H,7-10H2,1-6H3/b12-11- |
InChI Key |
PNLRYXCANKXDDK-QXMHVHEDSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC(C2)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC(C2)(C)C |
Origin of Product |
United States |
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